molecular formula C19H23BrN2O4S B2353825 1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine CAS No. 2361822-13-9

1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine

Cat. No.: B2353825
CAS No.: 2361822-13-9
M. Wt: 455.37
InChI Key: FNFOWBWLYUDVRZ-UHFFFAOYSA-N
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Description

1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific research fields .

Preparation Methods

The synthesis of 1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the introduction of the bromo, methoxy, and ethoxy substituents. Common synthetic routes include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(4-bromo-3-methoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O4S/c1-3-26-18-7-5-4-6-17(18)21-10-12-22(13-11-21)27(23,24)15-8-9-16(20)19(14-15)25-2/h4-9,14H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFOWBWLYUDVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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